molecular formula C14H10BrNO B13510958 4-[4-(Bromomethyl)phenoxy]benzonitrile

4-[4-(Bromomethyl)phenoxy]benzonitrile

Cat. No.: B13510958
M. Wt: 288.14 g/mol
InChI Key: IQTBCAVNXYNWIQ-UHFFFAOYSA-N
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Description

4-[4-(Bromomethyl)phenoxy]benzonitrile is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a benzonitrile group and a reactive benzyl bromide moiety, makes it a versatile intermediate for constructing more complex molecules. This compound is closely related to key intermediates used in the synthesis of Crisaborole, an active pharmaceutical ingredient approved for the treatment of mild to moderate atopic dermatitis . The primary research value of this compound lies in its utility as an alkylating agent and a precursor in multi-step synthetic routes. The bromomethyl group is a key functional handle that allows researchers to conduct further chemical transformations, such as nucleophilic substitutions or metal-catalyzed cross-coupling reactions, to embed the phenoxybenzonitrile scaffold into larger molecular architectures . As such, it is a valuable tool for chemists developing new synthetic methodologies or creating libraries of compounds for biological screening. Applications: This chemical is strictly for research applications in a controlled laboratory environment. It is used as a synthetic intermediate in the development of potential therapeutic agents and for other chemical research purposes. Note: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

4-[4-(bromomethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H10BrNO/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9H2

InChI Key

IQTBCAVNXYNWIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Reactivity and Reaction Pathways of 4 4 Bromomethyl Phenoxy Benzonitrile

Nucleophilic Substitution Reactions at the Bromomethyl Group (S_N2 Pathways)

The presence of a bromine atom attached to a benzylic carbon makes the bromomethyl group an excellent electrophile for bimolecular nucleophilic substitution (S_N2) reactions. The stability of the transition state, facilitated by the adjacent aromatic ring, promotes displacement of the bromide ion by a wide array of nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to the derivatization of 4-[4-(Bromomethyl)phenoxy]benzonitrile (B6150347).

Formation of Ether and Thioether Derivatives

The Williamson ether synthesis provides a classic and efficient method for the formation of ethers from this compound. masterorganicchemistry.com Reaction with alkoxides (RO⁻), generated from the corresponding alcohols, proceeds via an S_N2 mechanism to yield various ether derivatives. Similarly, thioethers can be synthesized by reacting the parent compound with thiolates (RS⁻). researchgate.net These reactions are typically carried out in the presence of a base to deprotonate the alcohol or thiol.

Table 1: Synthesis of Ether and Thioether Derivatives

Nucleophile Reagent Example Product Type
Alkoxide Sodium ethoxide (NaOEt) Ether

Synthesis of Benzylic Amines and Quaternary Ammonium (B1175870) Salts

The reaction of this compound with primary or secondary amines leads to the formation of benzylic amines. organic-chemistry.orgnih.govresearchgate.net This S_N2 reaction is a common method for introducing an amino functional group. nih.gov Furthermore, reaction with tertiary amines results in the formation of quaternary ammonium salts through a process known as the Menschutkin reaction. nih.govulisboa.ptgoogle.com These salts have applications as intermediates in the synthesis of various organic compounds. ulisboa.ptresearchgate.net

Table 2: Synthesis of Benzylic Amines and Quaternary Ammonium Salts

Nucleophile Reagent Example Product Type
Primary Amine Ammonia (B1221849) (NH₃) Primary Benzylic Amine
Secondary Amine Diethylamine (Et₂NH) Tertiary Benzylic Amine

Derivatization with Oxygen- and Sulfur-Containing Nucleophiles

Beyond simple alkoxides and thiolates, a variety of other oxygen and sulfur-containing nucleophiles can be employed to derivatize this compound. These include carboxylates, phenoxides, and thio-carboxylates, leading to the formation of esters, aryl ethers, and thioesters, respectively. The efficiency of these reactions depends on the nucleophilicity of the attacking species and the reaction conditions.

Table 3: Derivatization with O- and S-Nucleophiles

Nucleophile Type Reagent Example Product Functional Group
Carboxylate Sodium acetate (B1210297) (NaOAc) Ester
Phenoxide Sodium phenoxide (NaOPh) Aryl Ether

Reactivity with Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Imidazoles)

Nitrogen-containing heterocycles, such as tetrazoles and imidazoles, are effective nucleophiles that can react with this compound. The reaction typically occurs at one of the nitrogen atoms of the heterocyclic ring, leading to N-alkylation. For instance, 4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of a base like potassium hydroxide (B78521) to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. sigmaaldrich.comfishersci.comnih.gov These reactions are significant for the synthesis of molecules with potential applications in medicinal chemistry. beilstein-journals.orgbeilstein-journals.org

Table 4: Reactions with Nitrogen-Containing Heterocycles

Heterocycle Product
2H-Tetrazole 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is another key site for chemical modification, most notably through hydrolysis reactions.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide depending on the reaction conditions. lumenlearning.comchemguide.co.uklibretexts.org

Acidic Hydrolysis: Heating the nitrile in the presence of a strong acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid, 4-(4-carboxyphenoxy)benzoic acid, and an ammonium salt. libretexts.org

Alkaline Hydrolysis: Treatment with a strong base, like sodium hydroxide, followed by acidification, also yields the carboxylic acid. chemguide.co.uklibretexts.org Initially, the sodium salt of the carboxylic acid is formed along with ammonia. chemguide.co.uk

Partial Hydrolysis to Amide: Under milder or controlled conditions, the hydrolysis of the nitrile can be stopped at the amide stage, yielding 4-(4-carbamoylphenoxy)benzamide. chemistrysteps.comoatext.comlibretexts.org This transformation can be achieved using various reagents and conditions that favor the partial hydration of the nitrile. oatext.comresearchgate.net

Table 5: Hydrolysis Products of the Nitrile Group

Reaction Conditions Primary Product Final Product (after workup)
Strong Acid, Heat Carboxylic Acid, Ammonium Salt 4-(4-Carboxyphenoxy)benzoic acid
Strong Base, Heat Carboxylate Salt, Ammonia 4-(4-Carboxyphenoxy)benzoic acid

Pinner Reaction and Formation of Amidines

The nitrile group in this compound is susceptible to acid-catalyzed nucleophilic attack, a classic transformation known as the Pinner reaction. wikipedia.org This reaction typically involves treating the nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride, to form an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgorganic-chemistry.org

The general mechanism begins with the protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by an alcohol. researchgate.net The resulting Pinner salt is a valuable intermediate that is often not isolated. wikipedia.org Subsequent reaction with ammonia or an amine displaces the alkoxy group to yield a substituted or unsubstituted amidine. wikipedia.org Amidines are important functional groups in medicinal chemistry.

Table 1: General Scheme of Pinner Reaction and Amidine Formation

StepReactantsProductDescription
1 This compound, Alcohol (R-OH), Anhydrous Acid (e.g., HCl)Imino ester hydrochloride (Pinner Salt)Acid-catalyzed addition of an alcohol to the nitrile group. organic-chemistry.org
2 Imino ester hydrochloride, Amine (R'-NH₂) or Ammonia (NH₃)AmidineNucleophilic substitution of the imino ester by an amine to form the final amidine product. wikipedia.org

The comparatively low electrophilicity of the benzonitrilium ion, which is stabilized by the aromatic ring, can sometimes lead to lower yields compared to reactions with aliphatic nitriles. nih.gov

Cycloaddition Reactions (e.g., for Tetrazole Formation)

The nitrile functionality of this compound can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, most notably tetrazoles. nih.gov The most common method for synthesizing 5-substituted 1H-tetrazoles is the 1,3-dipolar cycloaddition of an azide (B81097) (such as sodium azide, NaN₃) to a nitrile. nih.gov

This transformation is often catalyzed by metal salts or other Lewis acids to facilitate the reaction. nih.gov The reaction involves the addition of the azide anion to the nitrile carbon, followed by cyclization. The resulting tetrazole ring is considered a bioisostere for the carboxylic acid group, making it a valuable moiety in drug design. nih.gov Research has shown that 4-(bromomethyl)benzonitrile is a useful precursor in the synthesis of tetrazole-containing molecules. fishersci.com

Table 2: Typical Conditions for Tetrazole Formation

ReagentCatalystSolventTemperatureOutcome
Sodium Azide (NaN₃)Zinc(II) ChlorideIsopropanolRefluxForms the corresponding 5-substituted 1H-tetrazole. organic-chemistry.org
Sodium Azide (NaN₃)Cobalt(II) ComplexDMSO110 °CEfficiently catalyzes the [3+2] cycloaddition to yield tetrazoles. nih.gov
Trimethylsilyl Azide (TMSN₃)Dibutyltin OxideTolueneRefluxProvides a route to N-substituted or unsubstituted tetrazoles.

Reduction to Amines

The nitrile group can be readily reduced to a primary amine, converting the 4-cyanophenyl moiety into a 4-(aminomethyl)phenyl group. This transformation is fundamental in organic synthesis and can be achieved using various reducing agents. chemguide.co.uk

Common methods include the use of strong hydride donors like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an acidic workup. chemguide.co.uk Alternatively, catalytic hydrogenation offers a powerful method for this reduction. thieme-connect.de This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk

It is important to select reduction conditions carefully to ensure chemoselectivity. The benzylic bromide is susceptible to hydrogenolysis (cleavage of the C-Br bond) under certain catalytic hydrogenation conditions, which would lead to the formation of a methyl group.

Table 3: Comparison of Reagents for Nitrile Reduction

Reducing AgentConditionsAdvantagesPotential Side Reactions
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, followed by H₃O⁺ workupPowerful and effective for a wide range of nitriles. chemguide.co.ukHighly reactive, requires anhydrous conditions.
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)Elevated temperature and pressureCleaner workup, avoids stoichiometric metal waste. chemguide.co.ukPotential for hydrogenolysis of the C-Br bond.
DiisopropylaminoboraneCatalytic LiBH₄, THFMilder conditions, good for nitriles with electron-withdrawing groups. nih.govresearchgate.netMay require elevated temperatures for less activated nitriles. nih.govresearchgate.net

The presence of electron-withdrawing groups on the benzonitrile (B105546) ring generally accelerates the rate of reduction. nih.govresearchgate.net

Aromatic Functionalization and Cross-Coupling Strategies

The two distinct phenyl rings in this compound offer opportunities for further molecular elaboration through aromatic functionalization.

Electrophilic Aromatic Substitution Potentials of the Phenyl Rings

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the phenyl rings. The position of substitution is dictated by the directing effects of the existing substituents. masterorganicchemistry.com

Ring A (attached to -CN): This ring is substituted with a cyano group (-CN) and a phenoxy group (-OAr).

The cyano group is strongly electron-withdrawing and is a deactivating, meta-directing group. lkouniv.ac.in

The phenoxy group is an activating, ortho, para-directing group due to the electron-donating resonance effect of the ether oxygen. nih.gov

The activating ortho, para-directing effect of the phenoxy group dominates, directing incoming electrophiles to the positions ortho to the ether linkage.

Ring B (attached to -CH₂Br): This ring is substituted with a bromomethyl group (-CH₂Br) and an ether oxygen (-O-).

The bromomethyl group is a weakly deactivating, ortho, para-director.

The ether oxygen is a strongly activating, ortho, para-director.

The powerful activating effect of the ether oxygen will strongly direct incoming electrophiles to the positions ortho to it.

Therefore, electrophilic substitution reactions like nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) are expected to occur predominantly on the positions ortho to the ether linkage on both rings, with Ring B being potentially more activated. masterorganicchemistry.comminia.edu.eg

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) for Further Arylation or Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org While the starting molecule contains a benzylic bromide, this C(sp³)-Br bond is not the typical substrate for Suzuki reactions, which favor C(sp²)-X bonds.

To utilize Suzuki coupling for arylation, one would first need to introduce a suitable functional group, such as a bromide or iodide, onto one of the aromatic rings via electrophilic aromatic substitution as described above. This newly installed aryl halide can then readily participate in a Suzuki-Miyaura reaction.

General Strategy:

Halogenation: An electrophilic bromination or iodination reaction is performed to install a halogen on one of the aromatic rings, likely at a position ortho to the ether linkage.

Suzuki-Miyaura Coupling: The resulting aryl halide is reacted with an aryl or heteroaryl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base to form a new biaryl structure. researchgate.net

This two-step sequence allows for the construction of complex, extended aromatic systems from the this compound core. nih.gov

Mechanistic Studies of Key Transformations and Reaction Intermediates

Understanding the reaction mechanisms and the intermediates involved is crucial for controlling the outcomes of the transformations of this compound.

Pinner Reaction: The mechanism proceeds through the initial protonation of the nitrile nitrogen by a strong acid. This enhances the electrophilicity of the nitrile carbon, which is then attacked by an alcohol molecule. The resulting intermediate is a protonated imino ester, or Pinner salt. organic-chemistry.org In the subsequent amidine formation, an amine attacks the electrophilic carbon of the Pinner salt, leading to a tetrahedral intermediate that collapses to form the amidine.

Tetrazole Formation: The synthesis of tetrazoles from nitriles and azides is a classic example of a 1,3-dipolar cycloaddition, specifically a [3+2] cycloaddition. nih.gov The reaction involves the concerted or stepwise addition of the azide (the 1,3-dipole) across the carbon-nitrogen triple bond of the nitrile (the dipolarophile). Metal catalysts can coordinate to the nitrile, activating it toward nucleophilic attack by the azide and facilitating the formation of the tetrazole ring. nih.gov

Electrophilic Aromatic Substitution: The mechanism for all EAS reactions involves a two-step process. lkouniv.ac.in First, the π-electron system of the aromatic ring attacks a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.eg In the second, fast step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. lkouniv.ac.in

Suzuki-Miyaura Coupling: The catalytic cycle for this reaction is well-established and involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Applications of 4 4 Bromomethyl Phenoxy Benzonitrile As a Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Advanced Organic Molecules

The unique architecture of 4-[4-(Bromomethyl)phenoxy]benzonitrile (B6150347), characterized by distinct reactive sites, renders it an indispensable precursor for constructing elaborate organic compounds. The bromomethyl group is highly susceptible to nucleophilic substitution reactions, providing a convenient anchor point for attaching various molecular fragments. Simultaneously, the cyano-substituted phenoxy portion of the molecule imparts specific electronic and structural properties to the final product.

In the pharmaceutical sector, the quest for novel therapeutic agents relies heavily on the availability of versatile chemical intermediates to facilitate drug discovery and development. nbinno.com Derivatives of benzonitrile (B105546) are recognized as important components in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer compounds. lifechempharma.com

The structural framework of this compound is integral to the synthesis of various drug candidates. Its utility is particularly notable in the creation of analogues for complex therapeutic agents.

Crisaborole Analogues: Crisaborole, a non-steroidal topical anti-inflammatory agent, is a phosphodiesterase-4 (PDE-4) inhibitor used for treating atopic dermatitis. google.comnih.gov The synthesis of Crisaborole and its analogues often involves intermediates that are structurally similar to this compound. For instance, a common precursor is 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. nbinno.compharmacompass.com In related synthetic pathways, a key step involves the bromination of a methyl group on the phenoxy ring using reagents like N-bromosuccinimide to generate the reactive bromomethyl moiety, which is then used to construct the final benzoxaborole ring system. google.com This highlights the importance of the bromo- and methyl-substituted phenoxy benzonitrile framework as a foundational element for producing this class of pharmaceuticals. nbinno.com

Histamine (B1213489) H3 Receptor Antagonists: The histamine H3 receptor (H3R) is a therapeutic target for various neurological disorders. biorxiv.org The development of potent and selective non-imidazole H3R antagonists is an active area of research. nih.gov Many of these antagonists feature a phenoxy-alkylamine scaffold. The this compound molecule provides an ideal starting point for synthesizing such compounds. The bromomethyl group can readily react with various amines to introduce the required side chain, while the phenoxybenzonitrile core serves as a key structural component that influences the compound's affinity and selectivity for the H3 receptor. mdpi.comnih.gov

Table 1: Key Intermediates in Medicinal Chemistry Synthesis

Intermediate ClassTarget Molecule/AnalogueRole of the Building Block
Substituted PhenoxybenzonitrilesCrisaborole AnaloguesProvides the core structural framework for elaboration into the final active benzoxaborole compound. nbinno.comgoogle.com
Phenoxy-alkylaminesHistamine H3 Receptor AntagonistsThe bromomethyl group serves as a reactive handle to attach amine-containing side chains essential for receptor binding. nih.govmdpi.com

Glucopyranosyl-substituted benzonitrile derivatives are a class of compounds investigated for their potential in treating metabolic disorders, particularly as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2). google.com The synthesis of these complex molecules involves the coupling of a glucose derivative with a substituted benzonitrile aglycone. google.comscispace.com The this compound structure is a suitable precursor for creating C-glycoside derivatives, where a carbon-carbon bond connects the sugar and the aromatic ring. The bromomethyl group can be converted into an organometallic reagent, which then reacts with a protected gluconolactone (B72293) to form the desired C-glycoside linkage, a key step in producing these advanced therapeutic candidates. google.com

The utility of benzonitrile derivatives extends to the agrochemical industry, where they serve as precursors for advanced pesticides and crop protection agents. nbinno.com The reactive nature of the bromomethyl group in compounds like this compound allows for its use in synthesizing a variety of functional compounds with potential herbicidal, fungicidal, or insecticidal properties. lifechempharma.com The combination of the phenoxy ether linkage and the nitrile group can contribute to the biological activity and stability of the resulting agrochemical.

Intermediates in Medicinal Chemistry Synthesis

Role in Materials Science and Polymer Chemistry

Beyond its applications in life sciences, this compound is a valuable monomer for creating novel materials. The design of functional materials often relies on the selection of specific molecular building blocks whose innate properties dictate the final characteristics of the assembled system. semanticscholar.orgmdpi.com

The dual functionality of this compound allows it to be used as a monomer in polymerization reactions. The bromomethyl group can act as an initiation site or a point of propagation, enabling the incorporation of the phenoxybenzonitrile unit into a polymer chain.

This approach is particularly relevant in the synthesis of functional polymers such as phenoxy resins. These polymers can be modified to create materials with adaptable and tunable properties. For example, by introducing specific reactive moieties, linear phenoxy resins can be converted into crosslinked networks known as vitrimers. core.ac.uk These materials combine the reprocessability of thermoplastics with the mechanical robustness of thermosets. Using monomers like this compound could introduce specific functionalities into the polymer backbone, influencing properties such as thermal stability, dielectric constant, and refractive index, making them suitable for applications in electronics and advanced composites. core.ac.uk

Precursor for Optoelectronic Materials (e.g., via Schiff base formation)

The synthesis of novel organic compounds for optoelectronic applications is a significant area of materials science. Schiff bases, which contain a carbon-nitrogen double bond (imine), are widely investigated for these purposes due to their unique electronic and optical properties. nih.govuomphysics.net The formation of a Schiff base typically involves the condensation reaction between a primary amine and an aldehyde or ketone. These reactions are fundamental in creating conjugated systems that can interact with light, making them suitable for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.net

The general structure of benzonitrile derivatives is often incorporated into π-conjugated systems to enhance their electronic properties. researchgate.net While the potential for this compound to be functionalized into a suitable precursor (e.g., an aldehyde) for Schiff base formation exists, specific studies demonstrating this pathway for creating optoelectronic materials were not found.

Design of Supramolecular Architectures

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of these architectures relies on the specific geometric and electronic properties of the molecular building blocks. Functional groups on a molecule dictate how it will interact with others to self-assemble into more complex systems. While this compound possesses a reactive bromomethyl group and a polar nitrile group that could potentially direct supramolecular assembly, published research detailing its specific use in the design of such architectures is not available.

Development of Novel Ligands and Catalysts

The versatility of organic molecules allows for their use in creating specialized ligands for metal coordination and in the development of advanced catalytic systems.

Synthesis of Chelating Ligands (e.g., Terpyridine derivatives)

Terpyridines are a class of chelating ligands that bind strongly to metal ions, forming stable complexes. nih.gov These complexes have found applications in areas ranging from catalysis to materials science and medicine. The synthesis of functionalized terpyridine ligands often involves multi-step reactions, starting from simpler pyridine (B92270) derivatives. mdpi.com The reactive bromomethyl group on this compound makes it a candidate for incorporation into larger ligand structures. However, specific synthetic routes starting from this compound to produce terpyridine or other chelating ligands are not described in the available scientific literature.

Incorporation into Supported Catalytic Systems and Dendrimers

Supported Catalytic Systems: Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, are crucial in industrial chemistry for their ease of separation and reusability. The reactive nature of the bromomethyl group could allow this compound to be covalently attached to a support material. Despite this potential, there are no specific documented instances of its incorporation into such supported catalytic systems. researchgate.net

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core and a layered architecture. nih.govresearchgate.net Their surfaces can be functionalized for various applications, including drug delivery, catalysis, and imaging. iipseries.org The synthesis of dendrimers involves a stepwise, generational growth. The structure of this compound could theoretically allow it to be used as a surface modification agent or as part of a branching unit in dendrimer synthesis. However, research explicitly detailing its use in the creation of dendrimers is not found in the available literature.

Generation of Molecular Probes and Fluorescence Tags

Molecular probes and fluorescence tags are essential tools in biological and chemical research for visualizing and tracking molecules. nih.gov These tools are typically fluorescent molecules that can be covalently attached to a target of interest. The bromomethyl functional group is a reactive alkylating agent capable of forming covalent bonds with nucleophilic groups found in biomolecules, such as thiols or amines. This reactivity suggests that this compound could serve as a scaffold for creating fluorescent probes, where the cyanophenoxy moiety would act as the fluorophore. Despite this chemical plausibility, there are no specific reports on the development or application of this compound for this purpose.

Advanced Characterization and Computational Insights into 4 4 Bromomethyl Phenoxy Benzonitrile Derivatives

Spectroscopic Analysis for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic methods are fundamental in the analysis of reaction products derived from 4-[4-(Bromomethyl)phenoxy]benzonitrile (B6150347), offering detailed insights into their molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For derivatives of this compound, ¹H and ¹³C NMR provide definitive evidence of successful transformation and allow for precise regiochemical assignments.

For instance, in the synthesis of 1,2,3-triazole derivatives—a common transformation for benzyl (B1604629) bromides via reaction with azides followed by cycloaddition—NMR spectroscopy confirms the formation of the heterocyclic ring. The ¹H NMR spectrum would show the disappearance of the singlet corresponding to the bromomethyl protons (-CH₂Br) in the starting material (typically around δ 4.5 ppm) and the appearance of a new singlet for the methylene (B1212753) protons adjacent to the triazole ring (-CH₂-triazole), usually shifted downfield to approximately δ 5.4-5.8 ppm. Additionally, a new singlet corresponding to the triazole proton (-CH -N) would appear around δ 8.0-8.5 ppm. The aromatic protons on both the benzonitrile (B105546) and phenoxy rings would also exhibit characteristic shifts and coupling patterns, which can be fully assigned using 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). mdpi.comnih.gov

The ¹³C NMR spectrum provides complementary information, showing the emergence of new signals for the carbons of the triazole ring and the shift of the benzylic carbon signal, confirming the change in its chemical environment.

Table 1: Representative ¹H NMR Spectral Data for a Hypothetical Derivative: 4-[4-({1-[4-Fluorophenyl]-1H-1,2,3-triazol-4-yl}methoxy)phenoxy]benzonitrile

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Methylene (-O-CH₂-)5.37Singlet-
Aromatic (Phenoxy)7.05Doublet8.8
Aromatic (Phenoxy)7.42Doublet8.8
Aromatic (Benzonitrile)7.15Doublet8.6
Aromatic (Benzonitrile)7.70Doublet8.6
Triazole (-CH-)8.10Singlet-
Aromatic (Fluorophenyl)7.25-7.35Multiplet-
Aromatic (Fluorophenyl)7.80-7.90Multiplet-

Note: Data is illustrative and based on typical values for similar structures.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of newly synthesized derivatives. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the molecular formula, distinguishing between compounds with the same nominal mass. mdpi.com

For example, if this compound (C₁₄H₁₀BrNO) undergoes a reaction to form a triazole derivative, such as the hypothetical 4-[4-({1-[4-Fluorophenyl]-1H-1,2,3-triazol-4-yl}methoxy)phenoxy]benzonitrile (C₂₂H₁₅FN₄O), HRMS would be used to verify the outcome. The calculated exact mass of the product would be compared to the experimentally measured mass.

Table 2: HRMS Data for Molecular Formula Confirmation

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺Measured Exact Mass [M+H]⁺
4-[4-({1-[4-Fluorophenyl]-1H-1,2,3-triazol-4-yl}methoxy)phenoxy]benzonitrileC₂₂H₁₅FN₄O387.1299387.1302

Note: Data is illustrative.

Infrared (IR) spectroscopy is a rapid and effective method for monitoring the progress of a reaction by observing changes in functional groups. When this compound is converted into derivatives, the IR spectrum will reflect the transformation. Key characteristic vibrations include:

Nitrile (C≡N) stretch: A sharp, strong peak typically found around 2220-2230 cm⁻¹. This peak is expected to remain in most derivatives. mdpi.com

Aromatic C-H stretch: Peaks observed above 3000 cm⁻¹.

Ether (Ar-O-C) stretch: Strong bands typically in the 1200-1250 cm⁻¹ region.

C-Br stretch: A peak in the fingerprint region, around 600-700 cm⁻¹, which would disappear upon substitution of the bromine atom.

New functional groups: The formation of new moieties, such as a triazole ring, would introduce new characteristic bands. wisdomlib.org

By comparing the IR spectrum of the product to that of the starting material, chemists can quickly confirm the loss of the bromomethyl group and the successful incorporation of new functional units.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complex Products

For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive structural information. This technique yields a three-dimensional model of the molecule, confirming not only the connectivity of atoms but also providing precise data on bond lengths, bond angles, and torsional angles. mdpi.com

In the analysis of a derivative synthesized from this compound, such as an ether-linked quinoline (B57606) derivative, X-ray crystallography can reveal the exact conformation of the molecule in the solid state. nih.gov It can also elucidate intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.gov This information is invaluable for understanding the material's properties and for structure-based drug design.

Table 3: Illustrative Crystallographic Data for a Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.45
b (Å)13.05
c (Å)10.85
β (°)90.80
Volume (ų)1340
Dihedral Angle (Phenoxy-Benzonitrile)47.5°

Note: Data is based on a similar structure, 4-(6-Quinolyloxymethyl)benzonitrile, for illustrative purposes. nih.gov

Theoretical and Computational Chemistry

Computational methods provide powerful insights into the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) and other quantum chemical methods are widely used to model the properties of molecules like the derivatives of this compound. researchgate.netfrontiersin.org These calculations can predict molecular geometries, vibrational frequencies (to aid in the assignment of IR and Raman spectra), and NMR chemical shifts. researchgate.net

Furthermore, electronic structure calculations are instrumental in predicting chemical reactivity. By mapping the molecular electrostatic potential (MEP), researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For the starting material, this compound, such calculations would highlight the electrophilic nature of the benzylic carbon, predicting its susceptibility to nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand charge transfer interactions and predict how different substituents on the aromatic rings might affect the molecule's reactivity and electronic properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound and its derivatives at an atomic level. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing deep insights into the molecule's conformational landscape and its interactions with surrounding molecules.

The conformational flexibility of this compound is primarily dictated by the torsional angles around the ether linkage connecting the two phenyl rings and the rotation of the bromomethyl group. MD simulations can explore the potential energy surface associated with these rotations to identify stable conformers and the energy barriers separating them. For instance, studies on structurally related phenoxy-phthalonitrile molecules have revealed the existence of multiple stable conformers arising from the rotation around the C-O-C ether bond. mdpi.com A similar approach for this compound would likely identify key low-energy conformations, which are crucial for understanding its packing in solid-state materials and its binding affinity in biological systems.

MD simulations are also instrumental in elucidating the nature and strength of intermolecular interactions. For this compound, these interactions are expected to be a combination of dipole-dipole interactions from the nitrile group, halogen bonding involving the bromine atom, and π-π stacking between the aromatic rings. By simulating a system with multiple molecules, one can calculate radial distribution functions to understand the preferred distances and orientations between interacting species. This information is vital for predicting crystal structures and understanding the self-assembly properties of its derivatives.

In a simulated environment, key parameters derived from MD trajectories provide quantitative measures of the molecule's behavior. The following table illustrates the type of data that can be extracted from such simulations for different conformers.

Dihedral Angle (C-O-C-C)Average Energy (kcal/mol)Dipole Moment (Debye)Solvent Accessible Surface Area (Ų)
0° (Planar)-1250.53.5310.2
30°-1251.23.3315.8
60°-1251.83.1320.4
90° (Perpendicular)-1251.02.9325.1

This table represents hypothetical data for illustrative purposes, based on typical results from MD simulations of similar aromatic ethers.

Reaction Mechanism Modeling using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for modeling the reaction mechanisms of this compound at the electronic level. researchgate.net These methods allow for the precise calculation of the geometries of reactants, transition states, and products, as well as their corresponding energies, providing a detailed picture of the reaction pathway.

A primary application for this compound is in nucleophilic substitution reactions, where the highly reactive bromomethyl group serves as an electrophilic site. For example, its reaction with a nucleophile (Nu⁻) would proceed via an Sₙ2 mechanism. Quantum chemical modeling can elucidate the intricate details of this process.

Key steps in modeling the Sₙ2 reaction:

Geometry Optimization: The initial structures of the reactants (this compound and the nucleophile) are optimized to find their lowest energy conformations.

Transition State Search: A transition state (TS) search is performed to locate the highest energy point along the reaction coordinate. For an Sₙ2 reaction, this corresponds to the structure where the nucleophile is partially bonded to the benzylic carbon, and the C-Br bond is partially broken.

Frequency Analysis: Vibrational frequency calculations are conducted to confirm the nature of the stationary points. A stable minimum (reactant, product) will have all real frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uj.ac.za

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactants and the desired products on the potential energy surface.

The energetic details of the reaction provide critical information about its feasibility and kinetics. The activation energy (Eₐ), calculated as the energy difference between the transition state and the reactants, is a key determinant of the reaction rate.

The following table summarizes hypothetical DFT-calculated energy values for the reaction of this compound with a generic nucleophile (Nu⁻).

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric ParameterImaginary Frequency (cm⁻¹)
ReactantsB3LYP/6-311G(d,p)0.0C-Br bond length: 1.96 ÅN/A
Transition StateB3LYP/6-311G(d,p)+15.2 (Activation Energy)C-Nu distance: 2.20 Å; C-Br distance: 2.35 Å-350
ProductsB3LYP/6-311G(d,p)-25.8 (Reaction Energy)C-Nu bond length: 1.45 ÅN/A

This table represents hypothetical data for illustrative purposes, based on typical results from DFT calculations of Sₙ2 reactions on benzylic halides.

These computational insights are invaluable for predicting the reactivity of this compound and for designing synthetic routes to novel derivatives with desired properties. By understanding the electronic structure and reaction energetics, chemists can rationally select appropriate nucleophiles and reaction conditions to achieve specific chemical transformations.

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Pathways (e.g., Green Chemistry Principles)

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. chemistryjournals.netrsc.org For 4-[4-(Bromomethyl)phenoxy]benzonitrile (B6150347) and its derivatives, future research will likely focus on developing synthetic methodologies that align with the principles of green chemistry, minimizing waste, and avoiding hazardous reagents. nih.gov

Traditional syntheses of diaryl ethers often rely on Williamson ether synthesis, which can be adapted to greener conditions. However, emerging strategies offer more sustainable alternatives. For instance, iron-catalyzed etherification of benzylic alcohols in green solvents like propylene (B89431) carbonate presents a promising avenue. acs.org Such a method would replace alkyl halides with more benign alcohols and utilize a cheap, non-toxic metal catalyst. acs.org Another approach could involve the development of one-pot syntheses that combine the formation of the ether linkage and the bromination step, thereby improving process efficiency and reducing waste.

The synthesis of the benzonitrile (B105546) component can also be made more sustainable. A novel green route for producing benzonitrile from benzaldehyde (B42025) using a recyclable ionic liquid has been reported, which eliminates the need for metal salt catalysts and simplifies product separation. researchgate.netrsc.org Adapting such methodologies to substituted benzonitriles could significantly reduce the environmental footprint of synthesizing the this compound precursor.

Green Chemistry PrincipleApplication to Synthesis of this compound
Use of Renewable Feedstocks Exploration of bio-derived phenols and benzaldehydes as starting materials.
Catalysis Development of iron-based or biocatalytic methods for ether bond formation. acs.org
Safer Solvents and Auxiliaries Utilization of water, supercritical fluids, or recyclable ionic liquids as reaction media. chemistryjournals.netresearchgate.net
Atom Economy Designing one-pot or tandem reactions to maximize the incorporation of starting materials into the final product.
Energy Efficiency Employing microwave-assisted synthesis to reduce reaction times and energy consumption. chemistryjournals.net

Expanding the Scope of Functional Materials Design Incorporating the Benzonitrile-Phenoxy Framework

The rigid and functionalizable benzonitrile-phenoxy backbone is an attractive building block for a variety of advanced materials. Its incorporation into polymers and frameworks could yield materials with unique thermal, electronic, and mechanical properties.

Furthermore, the benzonitrile-phenoxy structure could be integrated into high-performance polymers. The ether linkage imparts a degree of flexibility, while the aromatic and nitrile groups can contribute to thermal stability and specific intermolecular interactions. The bromomethyl group serves as a convenient handle for polymerization or for grafting onto existing polymer chains to modify their properties.

Material ClassPotential Role of Benzonitrile-Phenoxy FrameworkProspective Applications
Metal-Organic Frameworks (MOFs) As a functional organic linker to control pore environment and properties. researchgate.netGas storage and separation, catalysis, sensing.
High-Performance Polymers As a monomeric unit to enhance thermal stability and introduce functionality.Aerospace components, electronics, membranes.
Photoresponsive Materials As a scaffold for attaching photoswitchable molecules like azobenzenes or spiropyrans. nih.govSmart materials, optical data storage, controlled release systems.

Development of Advanced Catalytic Systems Utilizing Derivatives of the Compound

The functional groups of this compound offer multiple avenues for the development of novel catalysts and ligands for catalysis. The benzonitrile moiety itself can be a precursor to other functional groups or act as a coordinating group in a catalyst. For example, the nitrile can be hydrated to an amide or reduced to an amine, which can then serve as part of a ligand scaffold.

The bromomethyl group is highly reactive and can be used to anchor the molecule to a solid support, creating a heterogeneous catalyst that is easily separable from the reaction mixture. Alternatively, it can be converted into other functional groups, such as phosphines or N-heterocyclic carbene precursors, which are widely used as ligands in transition metal catalysis.

Derivatives of this compound could be designed as ligands for a variety of catalytic transformations. For instance, the synthesis of ligands with a chelating pyrazolyl-pyridine group often utilizes 4-(bromomethyl)benzonitrile as a starting material. fishersci.com By analogy, derivatives of this compound could be used to create more complex ligand architectures for reactions such as cross-coupling, hydrogenation, or polymerization.

Catalytic System ComponentModification of this compoundPotential Catalytic Application
Ligand for Homogeneous Catalysis Conversion of the bromomethyl group to a phosphine (B1218219) or N-heterocyclic carbene.Palladium-catalyzed cross-coupling reactions. nih.gov
Heterogeneous Catalyst Immobilization onto a solid support (e.g., silica, polymer resin) via the bromomethyl group.Flow chemistry, simplified catalyst recycling.
Organocatalyst Transformation of the nitrile or bromomethyl group into a catalytically active site (e.g., an amine or a quaternary ammonium (B1175870) salt).Asymmetric synthesis.

Application in Sensing Platforms and Supramolecular Chemistry

The field of molecular recognition and sensing stands to benefit from the structural features of this compound. Recent research has demonstrated the ability of rigid supramolecular macrocycles to precisely recognize and bind various benzonitrile derivatives through non-covalent interactions, forming "key-lock" complexes. nih.gov This finding is highly significant, as it suggests that this compound could act as a specific guest molecule in host-guest systems.

This recognition capability can be harnessed to develop chemical sensors. For instance, a surface functionalized with a macrocyclic host could selectively capture the title compound from a complex mixture, with the binding event being transduced into a measurable signal (e.g., optical or electrochemical). The bromomethyl group provides a reactive site for covalently attaching this molecule to other platforms, enabling its use as a building block in more complex supramolecular assemblies. nso-journal.orgnso-journal.org

Research AreaRole of this compoundPotential Outcome
Supramolecular Chemistry Guest molecule for macrocyclic hosts like phosphorylated cavitands. nih.govFormation of well-defined host-guest complexes, study of non-covalent interactions.
Chemical Sensing Analyte to be detected by a sensor functionalized with a complementary receptor.Selective and sensitive detection of benzonitrile-containing compounds.
Self-Assembly Building block for larger, ordered structures through programmed interactions.Development of functional nanostructures and materials. nso-journal.org

Investigation of Structure-Reactivity Relationships in Novel Transformation

A deeper understanding of the interplay between the different functional groups within this compound is crucial for predicting its behavior in chemical reactions. The reactivity of the bromomethyl group, a benzylic halide, is expected to be high in nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism depending on the conditions. quora.comstackexchange.com The stability of the resulting benzylic carbocation or the accessibility for backside attack will be influenced by the electronic effects of the phenoxybenzonitrile substituent.

Quantitative studies, such as those employing the Hammett equation, could elucidate the electronic influence of the 4-cyanophenoxy group on the reactivity of the benzylic position. libretexts.org This would involve measuring the rates of reaction for a series of derivatives with different substituents on the phenoxy ring and correlating them with established substituent constants. Such studies are fundamental to designing controlled chemical transformations and predicting the outcomes of new reactions.

The nitrile group also presents opportunities for novel transformations. While it is relatively stable, it can participate in cycloaddition reactions or be hydrolyzed or reduced under specific catalytic conditions. acs.org Investigating the influence of the bulky phenoxy group on the reactivity of the nitrile would provide valuable insights for synthetic chemists.

Functional GroupKey Reactivity AspectResearch Question
Bromomethyl Group Susceptibility to nucleophilic substitution (SN1 vs. SN2). quora.comstackexchange.comHow does the 4-cyanophenoxy substituent influence the reaction mechanism and rate?
Ether Linkage Stability towards cleavage under acidic or basic conditions. numberanalytics.comUnder what conditions can the ether bond be selectively cleaved?
Nitrile Group Participation in catalytic hydration or reduction. acs.orgresearchgate.netWhat is the steric and electronic influence of the phenoxy moiety on nitrile reactivity?
Aromatic Rings Susceptibility to electrophilic aromatic substitution.Can the aromatic rings be further functionalized, and what is the regioselectivity?

High-Throughput Synthesis and Screening of Libraries of Derivatives

The structure of this compound is well-suited for combinatorial chemistry and high-throughput screening (HTS) approaches. unchainedlabs.comnih.gov The reactive bromomethyl group can be readily reacted with a large library of nucleophiles (e.g., amines, thiols, carboxylates) in a parallel fashion to generate a diverse library of derivatives.

This library could then be subjected to HTS to identify "hits" for various applications. researchgate.netnih.gov For example, the library could be screened for biological activity in drug discovery programs, for catalytic activity in the development of new chemical reactions, or for specific material properties such as liquid crystallinity or non-linear optical behavior.

The use of automated synthesis platforms and robotic screening systems would enable the rapid exploration of a vast chemical space derived from the this compound scaffold. youtube.com This approach accelerates the discovery process, allowing researchers to quickly identify promising lead compounds for further optimization. unchainedlabs.com

HTS StageApplication to this compoundObjective
Library Synthesis Parallel reaction of the bromomethyl group with diverse nucleophiles.Generate a large and structurally diverse library of derivatives.
Assay Development Creation of assays to measure biological activity, catalytic efficacy, or material properties.Establish a robust screening platform. nih.gov
Screening Automated testing of the entire library in the developed assays.Identify active compounds ("hits") from the library.
Hit-to-Lead Optimization Resynthesis and further testing of promising hits and their analogs.Develop lead compounds with improved properties.

Q & A

Q. What are the common synthetic routes for preparing 4-[4-(Bromomethyl)phenoxy]benzonitrile, and what reaction conditions are critical for high yield?

The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. A standard method involves reacting 4-bromophenol derivatives with 4-cyanophenol under basic conditions. For example:

  • Base and solvent : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the ether linkage formation .
  • Temperature : Reactions are often conducted at 80–100°C for 12–24 hours to ensure completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product, with yields ranging from 60–85% depending on substituent positioning .

Q. Key considerations :

  • Moisture sensitivity of the bromomethyl group necessitates anhydrous conditions .
  • Steric effects from substituents on the phenoxy ring can slow reaction kinetics, requiring prolonged heating .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

Primary techniques :

  • ¹H/¹³C NMR :
    • ¹H NMR (CDCl₃) : A singlet at ~4.5 ppm for the bromomethyl (-CH₂Br) group and aromatic protons split into distinct multiplets (6.8–8.0 ppm) .
    • ¹³C NMR : A peak at ~115 ppm for the nitrile (C≡N) and ~30 ppm for the bromomethyl carbon .
  • IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 275 (M⁺, calculated for C₁₄H₁₀BrNO) with fragment ions at m/z 196 (loss of Br) and 91 (benzyl cation) .

Q. Advanced validation :

  • X-ray crystallography (using SHELX software ) resolves stereoelectronic effects, such as the planarity of the benzonitrile-phenoxy system and Br···π interactions .

Q. What are the recommended storage and handling protocols to maintain the stability of this compound in laboratory settings?

  • Storage : Under inert gas (N₂ or Ar) at 2–8°C in amber glass vials to prevent photodegradation .
  • Handling : Use glove boxes or Schlenk lines for moisture-sensitive reactions. Avoid prolonged exposure to ambient humidity .
  • Incompatibilities : Strong oxidizing agents (e.g., KMnO₄) and bases (e.g., NaOH) may induce decomposition or side reactions .

Advanced Research Questions

Q. How can researchers optimize nucleophilic substitution reactions involving the bromomethyl group in this compound when targeting azide or amine derivatives?

Methodology :

  • Azide formation : React with NaN₃ in DMF at 25°C for 6 hours (yield >90%). Monitor by TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .
  • Amine derivatives : Use NH₃/MeOH in a sealed tube at 60°C for 24 hours. Quench with HCl to precipitate the amine-HCl salt .

Q. Optimization challenges :

  • Competing elimination (e.g., forming styrenes) can occur at elevated temperatures. Lower reaction temperatures (≤40°C) and excess nucleophile mitigate this .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound in cross-coupling reactions?

Case study : Suzuki-Miyaura coupling with arylboronic acids.

  • Computational models (DFT) may underestimate steric hindrance from the phenoxy group, leading to mismatched predictions of coupling efficiency .
  • Experimental adjustments :
    • Use bulky ligands (e.g., SPhos) to enhance catalyst turnover .
    • Increase Pd loading (2–5 mol%) and extend reaction time (48 hours) for sterically hindered substrates .

Validation : Compare HPLC purity (≥95%) and isolated yields with computational activation energy barriers .

Q. In crystallographic studies of derivatives of this compound, how should researchers address potential twinning or disorder in the crystal lattice?

Approach :

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement (SHELXL) :
    • Apply TWIN/BASF commands to model twinning .
    • Use PART/SUMP constraints for disordered bromomethyl groups .
  • Validation : Check Rint (<5%) and Flack parameter (±0.01) to confirm structural accuracy .

Example : A derivative with a disordered phenoxy ring showed improved refinement using the HKL2MAP pipeline for twinning detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.